Cas no 41908-09-2 (4-[(Diethylamino)methyl]-2-thiophenecarbaldehyde)
![4-[(Diethylamino)methyl]-2-thiophenecarbaldehyde structure](https://www.kuujia.com/scimg/cas/41908-09-2x500.png)
4-[(Diethylamino)methyl]-2-thiophenecarbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-[(Diethylamino)methyl]-2-thiophenecarbaldehyde
- 4-[(diethylamino)methyl]thiophene-2-carbaldehyde
- 4-(diethylaminomethyl)thiophene-2-carbaldehyde
- 4-((Diethylamino)methyl)thiophene-2-carbaldehyde
- CS-0366181
- 4-diethylaminomethyl-2-formylthiophene
- 41908-09-2
- AKOS003657142
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- Inchi: InChI=1S/C10H15NOS/c1-3-11(4-2)6-9-5-10(7-12)13-8-9/h5,7-8H,3-4,6H2,1-2H3
- InChI Key: PZBVFKNKXYLIGX-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 197.08743528Da
- Monoisotopic Mass: 197.08743528Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 48.6Ų
4-[(Diethylamino)methyl]-2-thiophenecarbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436851-1g |
4-((Diethylamino)methyl)thiophene-2-carbaldehyde |
41908-09-2 | 98% | 1g |
¥7459.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436851-2g |
4-((Diethylamino)methyl)thiophene-2-carbaldehyde |
41908-09-2 | 98% | 2g |
¥12537.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436851-500mg |
4-((Diethylamino)methyl)thiophene-2-carbaldehyde |
41908-09-2 | 98% | 500mg |
¥6213.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436851-5g |
4-((Diethylamino)methyl)thiophene-2-carbaldehyde |
41908-09-2 | 98% | 5g |
¥23299.00 | 2024-05-14 |
4-[(Diethylamino)methyl]-2-thiophenecarbaldehyde Related Literature
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Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
Additional information on 4-[(Diethylamino)methyl]-2-thiophenecarbaldehyde
Introduction to 4-[(Diethylamino)methyl]-2-thiophenecarbaldehyde (CAS No. 41908-09-2)
4-[(Diethylamino)methyl]-2-thiophenecarbaldehyde, a compound with the chemical formula C₁₁H₁₃NO₂S, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its versatile structural features and potential applications in the development of novel therapeutic agents. The presence of both a thiophene ring and an aldehyde group, coupled with a diethylamino side chain, makes it a valuable scaffold for further functionalization and medicinal chemistry exploration.
The compound is identified by its CAS number, 41908-09-2, which serves as a unique identifier in chemical databases and literature. This numbering system ensures precise referencing and facilitates accurate retrieval of information related to its properties, synthesis, and applications. The molecular structure of 4-[(Diethylamino)methyl]-2-thiophenecarbaldehyde features a thiophene core, which is a heterocyclic aromatic ring containing sulfur, enhancing its reactivity and biological activity. The aldehyde functionality at the 2-position of the thiophene ring provides a site for further chemical transformations, such as condensation reactions or nucleophilic additions.
In recent years, there has been a growing interest in thiophene-based compounds due to their broad spectrum of biological activities. Thiophenes are known for their role in various pharmacological applications, including antiviral, antibacterial, anti-inflammatory, and anticancer agents. The diethylamino group attached to the thiophene ring introduces basicity to the molecule, which can be exploited in drug design for interactions with acidic biological targets. This dual functionality makes 4-[(Diethylamino)methyl]-2-thiophenecarbaldehyde a promising candidate for developing new drugs that require both lipophilic and hydrophilic interactions.
Recent research has highlighted the potential of 4-[(Diethylamino)methyl]-2-thiophenecarbaldehyde as a key intermediate in the synthesis of more complex pharmacophores. For instance, studies have demonstrated its utility in constructing novel heterocyclic derivatives that exhibit enhanced biological activity compared to their parent compounds. The aldehyde group can be readily converted into other functional groups such as esters or amides through standard organic reactions, allowing for the creation of diverse molecular architectures.
The synthesis of 4-[(Diethylamino)methyl]-2-thiophenecarbaldehyde involves multi-step organic transformations that highlight the compound's synthetic versatility. One common synthetic route involves the condensation of 2-bromothiophene with diethylamine followed by formylation at the 4-position using Vilsmeier-Haack conditions. This method leverages classical organic chemistry techniques to construct the desired molecular framework efficiently. Alternative synthetic pathways have also been explored, including palladium-catalyzed cross-coupling reactions, which offer higher selectivity and milder reaction conditions.
The compound's reactivity is further enhanced by its ability to participate in various chemical transformations. For example, the aldehyde group can undergo Michael additions with nucleophilic substrates such as malonates or acetoacetates, leading to the formation of β-hydroxy ketones or β-ketoesters. These intermediates can then be further functionalized to produce more complex molecules with tailored biological properties. Additionally, the diethylamino group can be alkylated or acylated under appropriate conditions, expanding the scope of possible derivatives.
In the realm of medicinal chemistry, 4-[(Diethylamino)methyl]-2-thiophenecarbaldehyde has been investigated for its potential as a precursor to bioactive molecules. Researchers have explored its use in developing inhibitors targeting specific enzymes or receptors involved in diseases such as cancer and inflammation. The thiophene ring's ability to interact with biological targets through π-stacking interactions has been particularly advantageous in designing molecules with high binding affinity. Furthermore, the presence of both lipophilic and hydrophilic regions in the molecule enhances its solubility and bioavailability, crucial factors for drug development.
Advances in computational chemistry have also contributed to the understanding of 4-[(Diethylamino)methyl]-2-thiophenecarbaldehyde's behavior in biological systems. Molecular modeling studies have provided insights into how this compound might interact with proteins or nucleic acids at an atomic level. These simulations have helped predict potential binding modes and optimize drug-like properties such as metabolic stability and pharmacokinetics. Such computational approaches are increasingly integral to modern drug discovery pipelines.
The pharmaceutical industry continues to leverage natural product-inspired scaffolds like thiophenes due to their proven efficacy in drug development. Compounds derived from 4-[(Diethylamino)methyl]-2-thiophenecarbaldehyde have shown promise in preclinical studies as potential treatments for various conditions. The combination of structural diversity and functional versatility makes this class of molecules particularly attractive for medicinal chemists seeking innovative therapeutic solutions.
Looking ahead, future research on 4-[(Diethylamino)methyl]-2-thiophenecarbaldehyde may focus on exploring new synthetic methodologies that improve yield and selectivity. Additionally, there is ongoing interest in developing greener synthetic routes that minimize waste and hazardous byproducts. Collaborative efforts between academia and industry will be essential in translating laboratory findings into clinical applications that benefit patients worldwide.
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